![molecular formula C8H5ClN2O3 B084899 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole CAS No. 13452-16-9](/img/structure/B84899.png)
5-Chloro-2-methyl-6-nitro-1,3-benzoxazole
Overview
Description
5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C8H5ClN2O3 . It has a molecular weight of 212.59 g/mol . The IUPAC name for this compound is 5-chloro-2-methyl-6-nitro-1,3-benzoxazole .
Synthesis Analysis
Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The InChI code for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is 1S/C8H5ClN2O3/c1-4-10-6-2-5 (9)7 (11 (12)13)3-8 (6)14-4/h2-3H,1H3 . The Canonical SMILES for this compound is CC1=NC2=CC (=C (C=C2O1) [N+] (=O) [O-])Cl .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-6-nitro-1,3-benzoxazole has a boiling point of 147-149 . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has a topological polar surface area of 71.8 Ų . The compound is a solid-crystal at ambient temperature .Scientific Research Applications
Basic Properties
“5-Chloro-2-methyl-6-nitro-1,3-benzoxazole” is a chemical compound with the molecular formula C8H5ClN2O3 and a molecular weight of 212.59 . It is a solid crystal at room temperature .
Proteomics Research
This compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Antifungal Activity
Benzoxazole derivatives, including “5-Chloro-2-methyl-6-nitro-1,3-benzoxazole”, have demonstrated antifungal activity . This suggests potential applications in the development of new antifungal drugs or treatments.
Antimicrobial Activity
The presence of electron-withdrawing groups in benzoxazole derivatives can improve their antimicrobial activity . This indicates that “5-Chloro-2-methyl-6-nitro-1,3-benzoxazole” could be studied for potential use in combating various microbial infections.
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUPKJPTAHIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377454 | |
Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-6-nitro-1,3-benzoxazole | |
CAS RN |
13452-16-9 | |
Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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